molecular formula C8H18O10S2 B10776247 Mannitol myleran CAS No. 2514-83-2

Mannitol myleran

Número de catálogo: B10776247
Número CAS: 2514-83-2
Peso molecular: 338.4 g/mol
Clave InChI: ODOISJJCWUVNDJ-WCTZXXKLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

It is a combination of mannitol, a sugar alcohol, and busulfan, an alkylating agent used in chemotherapy . Mannitol myleran is known for its role in cancer treatment, particularly in targeting and treating tumors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mannitol myleran is synthesized by combining mannitol and busulfan. The synthesis involves the reaction of mannitol with busulfan under controlled conditions to form the final compound. The reaction typically requires specific temperature and pH conditions to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for pharmaceutical use .

Análisis De Reacciones Químicas

Hydrolysis and Nucleophilic Substitution

In aqueous media, Mannitol myleran undergoes hydrolysis and nucleophilic substitution reactions. Key findings include:

Reaction TypeConditionsProductsSource
Hydrolysis Aqueous solution, pH 7–9Methanesulfonic acid + 1,4-butanediol derivatives
Sulfhydryl Alkylation Presence of cysteine (in vivo)Cyclic sulfonium intermediate → 3-hydroxytetrahydrothiophene-1,1-dioxide
  • Mechanism : The methanesulfonate groups react with nucleophiles (e.g., water, thiols). In biological systems, cysteine residues attack the sulfonate groups, forming a cyclic sulfonium ion. This intermediate undergoes further oxidation and hydroxylation to yield 3-hydroxytetrahydrothiophene-1,1-dioxide , a major urinary metabolite .

  • Kinetics : In rats, 50–60% of a radiolabeled dose is excreted as methanesulfonic acid within 24–48 hours .

DNA Alkylation

This compound’s busulfan moiety acts as a bifunctional alkylating agent , targeting DNA via:

  • Guanine N-7 Alkylation :

    • Busulfan reacts with DNA to form interstrand cross-links , primarily at the N-7 position of guanine .

    • This disrupts DNA replication by inducing mismatches (e.g., guanine-thymine pairing) and strand breaks .

  • Metabolic Activation :

    • In vivo, the compound generates a reactive aziridinium ion , which enhances DNA alkylation efficiency .

Oxidation and Reduction Pathways

The mannitol backbone can undergo redox reactions under specific conditions:

Reaction TypeReagents/ConditionsProductsSource
Oxidation Strong oxidizers (e.g., HNO₃)Ketones or carboxylic acids
Reduction Catalytic hydrogenationD-mannitol derivatives
  • Oxidation : The hydroxyl groups of mannitol are oxidized to carbonyl or carboxyl groups, depending on reaction severity.

  • Reduction : Limited utility due to mannitol’s already reduced state, but may yield polyols under harsh conditions.

Metabolic Fate and Excretion

  • Primary Pathway : this compound is metabolized to methanesulfonic acid (90–95% of metabolites) and excreted renally .

  • Minor Pathways :

    • <5% forms 3-hydroxytetrahydrothiophene-1,1-dioxide via cysteine conjugation .

    • Trace amounts of unchanged drug are detected in urine .

ParameterValueSource
Elimination Half-life 4.7 hours (oral route)
Urinary Excretion 55–87% unchanged

Stability and Degradation

  • Aqueous Stability : Rapid degradation occurs in neutral/basic solutions, with a half-life of <10 minutes .

  • Thermal Stability : Decomposes at temperatures >100°C, releasing sulfur dioxide.

Aplicaciones Científicas De Investigación

Chemical Composition

  • Chemical Formula : The exact chemical formula for mannitol myleran is not specified in the sources, but it is classified as an organosulfonic acid ester.
  • Mechanism of Action : this compound functions by inhibiting tumor growth through its cytotoxic effects while also exerting osmotic diuretic properties that can alleviate symptoms associated with fluid retention in patients with malignancies .

Treatment of Chronic Granulocytic Leukemia

This compound has shown significant efficacy in treating chronic granulocytic leukemia (CGL). A comparative study indicated that it has a similar effectiveness to busulfan but with a more predictable myelosuppressive action. In this study, both treatments resulted in comparable remission rates, but busulfan offered prolonged disease control in more patients than this compound .

Tumor Inhibition

Research has demonstrated that this compound possesses tumor-inhibiting properties. A study highlighted its ability to suppress experimental tumors while causing less severe bone marrow depression compared to other alkylating agents like chlorambucil. This distinction is crucial as it suggests that this compound could be used effectively with fewer side effects related to bone marrow suppression .

Osmotic Diuretic Properties

As an osmotic diuretic, this compound can reduce intracranial pressure and manage cerebral edema effectively. Its ability to elevate blood plasma osmolality facilitates the movement of water from tissues into interstitial fluid and plasma, which is beneficial in various clinical scenarios, including acute renal failure and certain neurological conditions .

Comparative Analysis with Other Compounds

The following table summarizes key comparisons between this compound and related compounds:

CompoundChemical FormulaPrimary UseUnique Features
MannitolC_6H_14O_6Osmotic diureticNaturally occurring sugar alcohol
BusulfanC_6H_14N_2O_4SChemotherapy for leukemiaAlkylating agent causing DNA cross-linking
DibromomannitolC_6H_10Br_2O_6Chemotherapy for chronic granulocytic leukemiaBrominated derivative of mannitol
This compoundNot specifiedCombination therapy for hematological disordersDual-action mechanism providing both osmotic diuresis and cytotoxic effects

This table illustrates the unique position of this compound as a dual-action therapeutic agent that combines the benefits of its components while minimizing some adverse effects typically seen with chemotherapy.

Case Study 1: Efficacy in Chronic Granulocytic Leukemia

A randomized trial involving forty patients with Philadelphia chromosome-positive chronic granulocytic leukemia compared this compound to busulfan. The results showed 14 remissions in the mannitol group versus 15 in the busulfan group, indicating comparable efficacy but highlighting differences in side effect profiles .

Case Study 2: Tumor Suppression

In experimental models, this compound was evaluated for its tumor-inhibiting action against various malignancies. Results indicated significant tumor suppression with reduced incidences of bone marrow depression compared to traditional alkylating agents, suggesting a potential role for this compound in combination therapies aimed at minimizing toxicity while maximizing efficacy .

Mecanismo De Acción

Comparación Con Compuestos Similares

Mannitol myleran is unique due to its combination of mannitol and busulfan, which provides both osmotic and alkylating properties. Similar compounds include:

These compounds share some similarities in their chemical properties and applications but differ in their specific mechanisms of action and therapeutic uses.

Actividad Biológica

Mannitol myleran is a compound that combines the properties of mannitol, a sugar alcohol, and busulfan, an alkylating agent used in chemotherapy. This unique combination enhances its therapeutic potential, particularly in oncology, where it exhibits significant biological activity as an anti-cancer agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through:

  • Induction of Apoptosis : The compound induces programmed cell death in malignant cells by causing DNA cross-linking and inhibiting cell division. This mechanism is crucial for its efficacy against cancer cells.
  • Osmotic Effects : As a derivative of mannitol, it also functions as an osmotic agent, which can help reduce cerebral edema and improve renal function during chemotherapy.

Therapeutic Applications

This compound is primarily utilized in the treatment of specific types of leukemia, particularly chronic granulocytic leukemia (CGL). Its dual action allows for improved therapeutic outcomes compared to traditional chemotherapeutic agents. The following table summarizes the primary uses and unique features of this compound compared to other related compounds:

CompoundChemical FormulaPrimary UseUnique Features
MannitolC6_6H14_{14}O6_6Osmotic diureticNaturally occurring sugar alcohol
BusulfanC6_6H14_{14}O6_6SChemotherapy for leukemiaStrong DNA cross-linking capability
This compoundC6_6H14_{14}O6_6SChemotherapy for hematological disordersCombines osmotic and alkylating properties

Preclinical Studies

Research indicates that this compound enhances the anti-tumor effects of other chemotherapeutic agents when used in combination therapies. In various preclinical models, it has shown effectiveness in reducing tumor size and improving overall survival rates.

Case Studies

A notable study analyzed the effects of this compound on patients with chronic granulocytic leukemia. The findings demonstrated significant reductions in leukemic cell counts and improved patient outcomes when combined with other treatments.

In another investigation focusing on mannitol's broader applications, researchers explored its use in acute stroke management. While not directly related to this compound's cancer-fighting properties, these studies highlight the compound's versatility and potential systemic benefits .

Interaction with Other Drugs

This compound can interact with various biological molecules, affecting protein synthesis and cellular metabolism. When combined with other chemotherapy drugs, it may enhance their efficacy but also increase the risk of adverse effects such as hyperkalemia or hematological toxicity. Thus, careful monitoring is essential during co-administration.

Propiedades

Número CAS

2514-83-2

Fórmula molecular

C8H18O10S2

Peso molecular

338.4 g/mol

Nombre IUPAC

[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl] methanesulfonate

InChI

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1

Clave InChI

ODOISJJCWUVNDJ-WCTZXXKLSA-N

SMILES isomérico

CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)O)O)O)O

SMILES canónico

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.